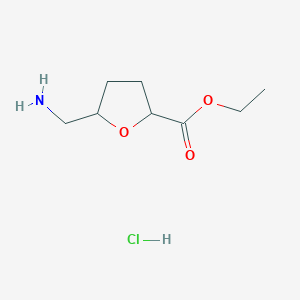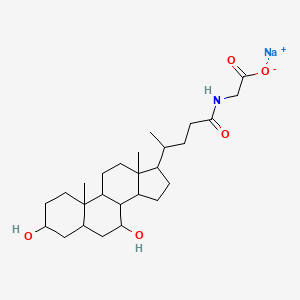
1-Bromo-2,3,5-trichlorobenzene-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2,3,5-trichlorobenzene-d2 is a deuterium-labeled derivative of 1-Bromo-2,3,5-trichlorobenzene. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for the tracking and analysis of the compound in various reactions and processes, making it a valuable tool for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,3,5-trichlorobenzene-d2 typically involves the bromination and chlorination of benzene derivatives. One common method involves the bromination of 1,2,3-trichlorobenzene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like phosphorus oxychloride (POCl3) in a solvent such as dichloromethane (DCM) . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The crude product is typically purified using techniques such as silica gel chromatography to remove impurities and obtain the desired compound .
化学反应分析
Types of Reactions
1-Bromo-2,3,5-trichlorobenzene-d2 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
1-Bromo-2,3,5-trichlorobenzene-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the compound’s distribution and transformation in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterium-labeled drugs.
Industry: Applied in the synthesis of various industrial chemicals and intermediates
作用机制
The mechanism of action of 1-Bromo-2,3,5-trichlorobenzene-d2 involves its interaction with molecular targets through electrophilic aromatic substitution. The deuterium labeling allows for the tracking of the compound in various reactions, providing insights into its behavior and transformation. The compound’s effects are mediated through its interaction with specific molecular pathways and targets, which can be studied using various analytical techniques .
相似化合物的比较
Similar Compounds
- 1-Bromo-2,3,4-trichlorobenzene
- 1-Bromo-2,4,5-trichlorobenzene
- 1-Bromo-3,4,5-trichlorobenzene
Uniqueness
1-Bromo-2,3,5-trichlorobenzene-d2 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This labeling allows for more precise tracking and analysis in scientific research, making it a valuable tool for researchers. The presence of deuterium can also affect the compound’s pharmacokinetic and metabolic profiles, providing additional insights into its behavior .
属性
分子式 |
C6H2BrCl3 |
|---|---|
分子量 |
262.4 g/mol |
IUPAC 名称 |
1-bromo-2,3,5-trichloro-4,6-dideuteriobenzene |
InChI |
InChI=1S/C6H2BrCl3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H/i1D,2D |
InChI 键 |
WOIGJFAVHOCDDW-QDNHWIQGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1Cl)Cl)Br)[2H])Cl |
规范 SMILES |
C1=C(C=C(C(=C1Cl)Cl)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B12310209.png)

![1-[(1R)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12310216.png)



![(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B12310249.png)

![8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310251.png)
![(4,9-Dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl) acetate](/img/structure/B12310260.png)
![{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol](/img/structure/B12310269.png)

![3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)
![2-Methyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B12310279.png)
